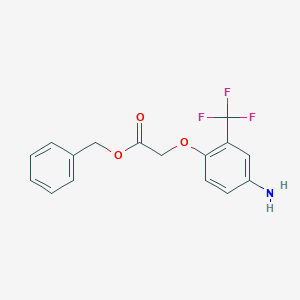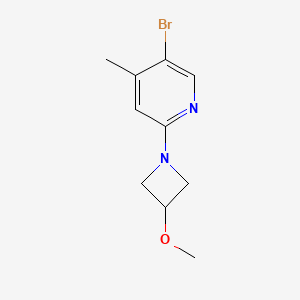
(R)-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a brominated benzoyl moiety, and a methyl-substituted piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the bromination of 3-methylbenzoic acid to form 4-bromo-3-methylbenzoic acid. This step is usually carried out using bromine in the presence of a suitable catalyst.
Esterification: The 4-bromo-3-methylbenzoic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 4-bromo-3-methylbenzoate.
Piperazine Ring Formation: The tert-butyl ester is then reacted with 2-methylpiperazine under basic conditions to form the final product, ®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of benzoyl oxides.
Reduction: Formation of dehalogenated benzoyl derivatives.
Hydrolysis: Formation of 4-bromo-3-methylbenzoic acid.
科学的研究の応用
Chemistry
In chemistry, ®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, ®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit specific applications.
作用機序
The mechanism of action of ®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The brominated benzoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: A simpler ester derivative with similar brominated benzoyl structure.
4-bromo-3-methylbenzoic acid: The carboxylic acid form of the benzoyl moiety.
tert-butyl 4-bromo-3-methylbenzoate: An intermediate in the synthesis of the target compound.
Uniqueness
®-tert-butyl 4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of both the piperazine ring and the brominated benzoyl moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
tert-butyl (2R)-4-(4-bromo-3-methylbenzoyl)-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-12-10-14(6-7-15(12)19)16(22)20-8-9-21(13(2)11-20)17(23)24-18(3,4)5/h6-7,10,13H,8-9,11H2,1-5H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONKZHJLJUPNGI-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














